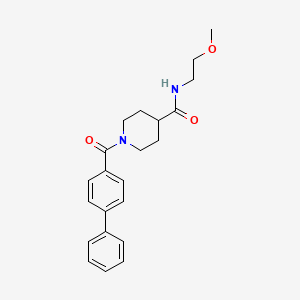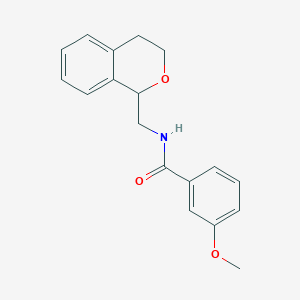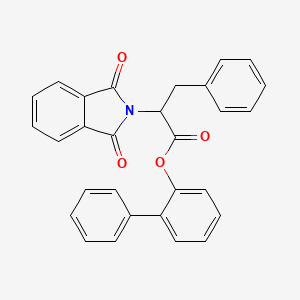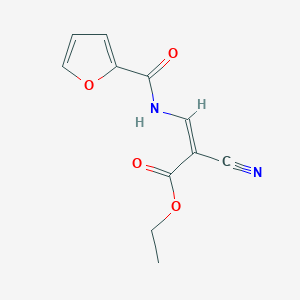
1-(4-biphenylylcarbonyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide
Vue d'ensemble
Description
1-(4-biphenylylcarbonyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide, also known as Boc-4-piperidone, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound is a derivative of piperidine, which is a heterocyclic organic compound that is commonly used in the pharmaceutical industry. Boc-4-piperidone has been found to possess several unique properties that make it an attractive candidate for use in scientific research.
Applications De Recherche Scientifique
Chemical Synthesis and Catalysis
One area of research involving compounds structurally related to 1-(4-biphenylylcarbonyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide is in chemical synthesis and catalysis. Alkoxycarbonylpiperidines, which share a functional group similarity, have been utilized as N-nucleophiles in palladium-catalyzed aminocarbonylation reactions. This process involves the aminocarbonylation of iodobenzene and iodoalkenes, yielding carboxamides and ketocarboxamides under various conditions. Such reactions are crucial for synthesizing complex amides from simpler starting materials, showcasing the potential utility of related compounds in organic synthesis and catalysis (Takács et al., 2014).
Antimicrobial Activity
Research into compounds structurally related to 1-(4-biphenylylcarbonyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide also extends to the field of antimicrobial activity. For example, certain piperazine and piperidine derivatives have been screened for their ability to selectively kill bacterial persisters, a challenging aspect of bacterial infections due to their tolerance to antibiotic treatment. This highlights the potential of similar compounds in developing new antimicrobial strategies that can overcome antibiotic resistance and effectively target persistent bacterial infections (Kim et al., 2011).
Radiopharmaceutical Applications
The development of radiopharmaceuticals is another significant area of research for compounds analogous to 1-(4-biphenylylcarbonyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide. Mixed ligand tricarbonyl complexes, incorporating similar structural motifs, have been synthesized for potential use in diagnostic imaging. This research demonstrates the feasibility of labeling bioactive molecules with radioactive isotopes for imaging purposes, indicating the potential for compounds like 1-(4-biphenylylcarbonyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide in the development of new diagnostic agents (Mundwiler et al., 2004).
Analgesic Agents
Compounds with structural similarities to 1-(4-biphenylylcarbonyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide have been explored for their potential as analgesic agents. The synthesis and pharmacological evaluation of new chemical entities in this class can lead to the discovery of potent analgesics with improved selectivity and efficacy. This line of research is crucial for developing new pain management options that can offer relief for patients with fewer side effects or reduced risk of dependence (Van Daele et al., 1976).
Propriétés
IUPAC Name |
N-(2-methoxyethyl)-1-(4-phenylbenzoyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-27-16-13-23-21(25)19-11-14-24(15-12-19)22(26)20-9-7-18(8-10-20)17-5-3-2-4-6-17/h2-10,19H,11-16H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSAHQENHZIJGCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-1-(4-phenylbenzoyl)piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-iodo-5-{[(2-naphthyloxy)acetyl]amino}benzoic acid](/img/structure/B4065658.png)
![2-{[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-nitrophenyl)ethanone](/img/structure/B4065664.png)


![N-methyl-N-({5-[(methyl{2-[(4-methylphenyl)thio]ethyl}amino)methyl]-2-furyl}methyl)methanesulfonamide](/img/structure/B4065691.png)
![7-(butylthio)-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4065701.png)
![({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methyl[3-(1H-pyrazol-1-yl)propyl]amine](/img/structure/B4065702.png)


![3-(4-nitrophenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4-phenyl-4H-1,2,4-triazole](/img/structure/B4065728.png)
![N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-2-pyrazinamine](/img/structure/B4065733.png)
![5-(3-ethynylbenzoyl)-3-(3-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4065753.png)
![4-[4-(4-morpholinyl)-3-nitrophenyl]-2-[2-oxo-2-(1-piperidinyl)ethyl]-1(2H)-phthalazinone](/img/structure/B4065761.png)
![N-(4-bromophenyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4065770.png)